molecular formula C24H21NO3S B286144 methyl 3-{[(9H-fluoren-9-ylsulfanyl)acetyl]amino}-4-methylbenzoate

methyl 3-{[(9H-fluoren-9-ylsulfanyl)acetyl]amino}-4-methylbenzoate

Cat. No. B286144
M. Wt: 403.5 g/mol
InChI Key: OEGMMEULNGWGBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[(9H-fluoren-9-ylsulfanyl)acetyl]amino}-4-methylbenzoate, also known as MTFB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiol-reactive compounds, which have been shown to have various biological activities.

Mechanism of Action

The mechanism of action of methyl 3-{[(9H-fluoren-9-ylsulfanyl)acetyl]amino}-4-methylbenzoate is not fully understood. However, it has been suggested that methyl 3-{[(9H-fluoren-9-ylsulfanyl)acetyl]amino}-4-methylbenzoate may act as a thiol-reactive compound, which can modify proteins and other biomolecules. This modification may lead to changes in the function of these biomolecules, resulting in the observed biological effects of methyl 3-{[(9H-fluoren-9-ylsulfanyl)acetyl]amino}-4-methylbenzoate.
Biochemical and Physiological Effects:
methyl 3-{[(9H-fluoren-9-ylsulfanyl)acetyl]amino}-4-methylbenzoate has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in macrophages. methyl 3-{[(9H-fluoren-9-ylsulfanyl)acetyl]amino}-4-methylbenzoate has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Additionally, methyl 3-{[(9H-fluoren-9-ylsulfanyl)acetyl]amino}-4-methylbenzoate has been shown to increase the production of extracellular matrix proteins in fibroblasts, which may have implications for wound healing and tissue regeneration.

Advantages and Limitations for Lab Experiments

Methyl 3-{[(9H-fluoren-9-ylsulfanyl)acetyl]amino}-4-methylbenzoate has several advantages for lab experiments. It is relatively easy to synthesize and has good stability under physiological conditions. methyl 3-{[(9H-fluoren-9-ylsulfanyl)acetyl]amino}-4-methylbenzoate also has good solubility in aqueous solutions, which makes it suitable for use in biological systems. However, methyl 3-{[(9H-fluoren-9-ylsulfanyl)acetyl]amino}-4-methylbenzoate has some limitations, including its potential reactivity with other thiol-containing biomolecules, which may lead to non-specific effects.

Future Directions

For the study of methyl 3-{[(9H-fluoren-9-ylsulfanyl)acetyl]amino}-4-methylbenzoate include the development of fluorescent probes and biomaterials, as well as the investigation of its potential therapeutic applications.

Synthesis Methods

The synthesis of methyl 3-{[(9H-fluoren-9-ylsulfanyl)acetyl]amino}-4-methylbenzoate involves the reaction of 3-amino-4-methylbenzoic acid with 9H-fluoren-9-ylmethanethiol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting compound is then treated with methyl chloroformate to obtain methyl 3-{[(9H-fluoren-9-ylsulfanyl)acetyl]amino}-4-methylbenzoate. This method has been reported to yield methyl 3-{[(9H-fluoren-9-ylsulfanyl)acetyl]amino}-4-methylbenzoate in good purity and yield.

Scientific Research Applications

Methyl 3-{[(9H-fluoren-9-ylsulfanyl)acetyl]amino}-4-methylbenzoate has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. methyl 3-{[(9H-fluoren-9-ylsulfanyl)acetyl]amino}-4-methylbenzoate has also been studied for its potential use as a fluorescent probe for thiol detection in biological systems. In addition, methyl 3-{[(9H-fluoren-9-ylsulfanyl)acetyl]amino}-4-methylbenzoate has been used as a crosslinking agent for the preparation of hydrogels and other biomaterials.

properties

Molecular Formula

C24H21NO3S

Molecular Weight

403.5 g/mol

IUPAC Name

methyl 3-[[2-(9H-fluoren-9-ylsulfanyl)acetyl]amino]-4-methylbenzoate

InChI

InChI=1S/C24H21NO3S/c1-15-11-12-16(24(27)28-2)13-21(15)25-22(26)14-29-23-19-9-5-3-7-17(19)18-8-4-6-10-20(18)23/h3-13,23H,14H2,1-2H3,(H,25,26)

InChI Key

OEGMMEULNGWGBP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)CSC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)CSC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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